Cas no 85-57-4 (2-(4-Hydroxybenzoyl)benzoic acid)

2-(4-Hydroxybenzoyl)benzoic acid structure
85-57-4 structure
상품 이름:2-(4-Hydroxybenzoyl)benzoic acid
CAS 번호:85-57-4
MF:C14H10O4
메가와트:242.226804256439
MDL:MFCD00016507
CID:34353
PubChem ID:6814

2-(4-Hydroxybenzoyl)benzoic acid 화학적 및 물리적 성질

이름 및 식별자

    • 2-(4-Hydroxybenzoyl)benzoic acid
    • 2-(4-hydroxybenzoyl)-benzoicaci
    • o-(p-hydroxybenzoyl)-benzoicaci
    • o-(p-hydroxybenzoyl)benzoicacid
    • phthaleinacid
    • 2-(P-HYDROXYBENZOYL)BENZOIC AC ID
    • AKOS B028764
    • 2-(4-hydroxybenzoyI)benzoic acid
    • 2-(4-Hydroxy-benzoyl)benzoic acid
    • 2-(2-METHYLPHENYL)-ISONICOTINIC ACID
    • 2-(4-Hydroxy-benzoyl)-benzoesaeure
    • 2-(4-hydroxy-benzoyl)-benzoic acid
    • 4'-Hydroxybenzophenone-2-carboxylic acid
    • 4'-Oxy-benzophenon-carbonsaeure-(2)
    • Hibenzate
    • Benzoicacid, o-(p-hydroxybenzoyl)- (6CI,7CI,8CI)
    • 2-(4'-Hydroxybenzoyl)benzoic acid
    • 4'-Hydroxy-2-benzoylbenzoic acid
    • NSC 122980
    • NSC 57609
    • Phthalein acid
    • o-(p-Hydroxybenzoyl)benzoic acid
    • Hybenzoate
    • Benzoic acid, 2-(4-hydroxybenzoyl)-
    • 2-(4-Hydroxybenzoyl)-Benzoic Acid
    • BENZOIC ACID, o-(p-HYDROXYBENZOYL)-
    • Benzoic acid, p-(p-hydroxybenzoyl)-
    • 2-[(4-hydroxyphenyl)carbonyl]benzoic acid
    • 2-(p-Hydroxybenzoyl)benzoic acid
    • U7255OO1G6
    • WLN: QVR BVR DQ
    • 3-1
    • 2-(4-hydroxybenzoyl)benzoic acid, AldrichCPR
    • SCHEMBL63564
    • STK350538
    • UNII-U7255OO1G6
    • CS-W021410
    • 2-(4-Hydroxybenzoyl)benzoicacid
    • CHEMBL84525
    • BDBM50145805
    • 2-(4-hydroxybenzoyl)benzoesyre
    • PS-5274
    • SR-01000944843-1
    • F20344
    • EINECS 201-616-4
    • LS-37536
    • MFCD00016507
    • BRN 2116114
    • DTXSID0075360
    • AKOS000313023
    • NSC-122980
    • NSC-57609
    • AI3-22141
    • NSC57609
    • AC-494
    • NSC122980
    • YGTUPRIZNBMOFV-UHFFFAOYSA-N
    • W-200566
    • EN300-230459
    • Z276118976
    • HIBENZATE [INN]
    • SR-01000944843
    • 85-57-4
    • A841367
    • FT-0631401
    • 3-10-00-04429 (Beilstein Handbook Reference)
    • 2-(4-Hydroxybenzoyl)benzoic acid (ACI)
    • Benzoic acid, o-(p-hydroxybenzoyl)- (6CI, 7CI, 8CI)
    • 2-(4′-Hydroxybenzoyl)benzoic acid
    • 4′-Hydroxy-2-benzoylbenzoic acid
    • NS00038987
    • MDL: MFCD00016507
    • 인치: 1S/C14H10O4/c15-10-7-5-9(6-8-10)13(16)11-3-1-2-4-12(11)14(17)18/h1-8,15H,(H,17,18)
    • InChIKey: YGTUPRIZNBMOFV-UHFFFAOYSA-N
    • 미소: O=C(C1C(C(C2C=CC(O)=CC=2)=O)=CC=CC=1)O
    • BRN: 2116114

계산된 속성

  • 정밀분자량: 242.05800
  • 동위원소 질량: 242.057909
  • 동위원소 원자 수량: 0
  • 수소 결합 공급체 수량: 2
  • 수소 결합 수용체 수량: 4
  • 중원자 수량: 18
  • 회전 가능한 화학 키 수량: 3
  • 복잡도: 318
  • 총 키 단위 수량: 1
  • 원자 구조의 중심 수량을 확정하다.: 0
  • 불확정 원자 입체 중심 수량: 0
  • 화학 키 입체 구조의 중심 수량을 확정하다.: 0
  • 불확정 화학 키 입체 중심 수량: 0
  • 표면전하: 0
  • 상호 변형 이기종 수량: 4
  • 소수점 매개변수 계산 참조값(XlogP): 2.1
  • 토폴로지 분자 극성 표면적: 74.6

실험적 성질

  • 색과 성상: 백색 분말
  • 밀도: 1.356
  • 융해점: 306-310°C
  • 비등점: 512.6°C at 760 mmHg
  • 플래시 포인트: 277.9 °C
  • 굴절률: 1.5201 (20 C)
  • PSA: 74.60000
  • LogP: 2.32140

2-(4-Hydroxybenzoyl)benzoic acid 보안 정보

2-(4-Hydroxybenzoyl)benzoic acid 세관 데이터

  • 세관 번호:2918990090
  • 세관 데이터:

    ?? ?? ??:

    2918990090

    개요:

    2918990090. 기타 추가 산소 카르복실산 (산무수\아세틸할로겐\과산화물, 과산소산 및 이 세호의 파생물 포함).부가가치세: 17.0%.?? ???:13.0%. ?? ??: 없습니다.??? ??:6.5%. ????:30.0%

    ?? ??:

    ?? ??, ?? ??, 사용

    요약:

    2918990090. 기타 추가 산소 관능단을 가진 카르복실산과 그 산무수화물, 할로겐화물, 과산화물, 과산소산;그것들의 할로겐, 유황화, 질화 또는 아질화 파생물.부가가치세: 17.0%. 환급률: 13.0%.??? ??:6.5%. General tariff:30.0%

2-(4-Hydroxybenzoyl)benzoic acid 가격추가 >>

기업 No. 상품 이름 Cas No. 순결 사양 가격 업데이트 시간 문의
Enamine
EN300-230459-0.25g
2-(4-hydroxybenzoyl)benzoic acid
85-57-4 95%
0.25g
$19.0 2024-06-20
Enamine
EN300-230459-2.5g
2-(4-hydroxybenzoyl)benzoic acid
85-57-4 95%
2.5g
$27.0 2024-06-20
Chemenu
CM160641-100g
2-(4-HYDROXYBENZOYL)BENZOIC ACID
85-57-4 95+%
100g
$86 2022-06-10
eNovation Chemicals LLC
D628876-500g
2-(4-Hydroxybenzoyl)benzoic acid
85-57-4 97%
500g
$600 2024-06-05
eNovation Chemicals LLC
D628876-100g
2-(4-Hydroxybenzoyl)benzoic acid
85-57-4 97%
100g
$200 2024-06-05
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
CDS014271-250MG
2-(4-hydroxybenzoyl)benzoic acid
85-57-4
250mg
¥1908.94 2023-11-09
Chemenu
CM160641-500g
2-(4-HYDROXYBENZOYL)BENZOIC ACID
85-57-4 95+%
500g
$258 2022-06-10
SHENG KE LU SI SHENG WU JI SHU
sc-262259-250 mg
4'-Hydroxybenzophenone-2-carboxylic acid,
85-57-4
250MG
¥1,098.00 2023-07-11
Fluorochem
215695-10g
2-(4-Hydroxybenzoyl)benzoic acid
85-57-4 95%
10g
£10.00 2022-03-01
Enamine
EN300-230459-0.5g
2-(4-hydroxybenzoyl)benzoic acid
85-57-4 95%
0.5g
$21.0 2024-06-20

2-(4-Hydroxybenzoyl)benzoic acid 합성 방법

합성회로 1

반응 조건
1.1 Reagents: Hydroxylamine, sulfate Solvents: Water
1.2 Reagents: Potassium hydroxide Solvents: Water
1.3 Reagents: Acetic acid
1.4 Reagents: Sulfuric acid
참조
3,3-Diarylphthalides. Part I. Friedlaender reaction of 3'-alkylphenolphthaleins
Ruminski, J. K., Polish Journal of Chemistry, 1997, 71(7), 908-914

합성회로 2

반응 조건
1.1 Reagents: Potassium hydroxide Solvents: Water ;  3 h, 250 °C
1.2 Reagents: Hydrochloric acid Solvents: Water
2.1 Catalysts: Sulfuric acid ;  110 °C; 11 h, 110 - 120 °C
3.1 Reagents: Potassium hydroxide Solvents: Water ;  3 h, 250 °C
3.2 Reagents: Hydrochloric acid Solvents: Water
참조
Studies on synthetic and structural characterization of new fluorine substituted phthalides of pharmaceutical interest
Chamoli, Tanu; et al, Journal of Enzyme Inhibition and Medicinal Chemistry, 2012, 27(5), 748-757

합성회로 3

반응 조건
1.1 Catalysts: 12-Tungstophosphoric acid ;  3 h, 423 K
참조
MCM-41 Supported Phosphotungstic Acid for the Hydroxyalkylation of Phenol to Phenolphthalein
Jha, Ajay; et al, Industrial & Engineering Chemistry Research, 2012, 51(10), 3916-3922

합성회로 4

반응 조건
1.1 Reagents: Hydrogen bromide Solvents: Acetic acid ,  Water ;  26 h, 115 - 125 °C
참조
Non-Peptidic Small-Molecule Inhibitors of the Single-Chain Hepatitis C Virus NS3 Protease/NS4A Cofactor Complex Discovered by Structure-Based NMR Screening
Wyss, Daniel F.; et al, Journal of Medicinal Chemistry, 2004, 47(10), 2486-2498

합성회로 5

반응 조건
1.1 Reagents: Hydroxylamine, sulfate Solvents: Water
1.2 Reagents: Potassium hydroxide Solvents: Water
1.3 Reagents: Acetic acid
1.4 Reagents: Sulfuric acid
참조
3,3-Diarylphthalides. Part I. Friedlaender reaction of 3'-alkylphenolphthaleins
Ruminski, J. K., Polish Journal of Chemistry, 1997, 71(7), 908-914

합성회로 6

반응 조건
1.1 Reagents: Pyridinium chloride ;  5 h, 195 °C
참조
The discovery of 1,2,3,9b-tetrahydro-5H-imidazo[2,1-a]isoindol-5-ones as a new class of respiratory syncytial virus (RSV) fusion inhibitors. Part 1
Bond, Silas; et al, Bioorganic & Medicinal Chemistry Letters, 2015, 25(4), 969-975

합성회로 7

반응 조건
1.1 Reagents: Hydroxylamine, sulfate Solvents: Water
1.2 Reagents: Potassium hydroxide Solvents: Water
1.3 Reagents: Acetic acid
1.4 Reagents: Sulfuric acid
참조
3,3-Diarylphthalides. Part I. Friedlaender reaction of 3'-alkylphenolphthaleins
Ruminski, J. K., Polish Journal of Chemistry, 1997, 71(7), 908-914

합성회로 8

반응 조건
1.1 Reagents: Aluminum chloride Solvents: 1,1,2,2-Tetrachloroethane ;  rt; 24 h, 120 °C
1.2 Reagents: Sodium hydroxide Solvents: Water
참조
A step further in the discovery of phthalein derivatives as thymidylate synthase inhibitors
Calo, Samuele; et al, ARKIVOC (Gainesville, 2004, (5), 382-396

합성회로 9

반응 조건
1.1 Catalysts: Sulfuric acid ;  110 °C; 11 h, 110 - 120 °C
2.1 Reagents: Potassium hydroxide Solvents: Water ;  3 h, 250 °C
2.2 Reagents: Hydrochloric acid Solvents: Water
참조
Studies on synthetic and structural characterization of new fluorine substituted phthalides of pharmaceutical interest
Chamoli, Tanu; et al, Journal of Enzyme Inhibition and Medicinal Chemistry, 2012, 27(5), 748-757

합성회로 10

반응 조건
1.1 Catalysts: Aluminum chloride ;  40 - 50 °C; 5 h, 100 °C; overnight, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  0 °C
2.1 Catalysts: Sulfuric acid ;  110 °C; 11 h, 110 - 120 °C
3.1 Reagents: Potassium hydroxide Solvents: Water ;  3 h, 250 °C
3.2 Reagents: Hydrochloric acid Solvents: Water
참조
Studies on synthetic and structural characterization of new fluorine substituted phthalides of pharmaceutical interest
Chamoli, Tanu; et al, Journal of Enzyme Inhibition and Medicinal Chemistry, 2012, 27(5), 748-757

합성회로 11

반응 조건
1.1 Reagents: Potassium hydroxide ,  Hydroxyamine hydrochloride Solvents: Water ;  80 °C
1.2 Reagents: Acetic acid Solvents: Ethanol ;  < pH 7, rt
1.3 Reagents: Sulfuric acid Solvents: Water ;  2 h, reflux
참조
Small-Molecule Inhibitors of the MDM2-p53 Protein-Protein Interaction Based on an Isoindolinone Scaffold
Hardcastle, Ian R.; et al, Journal of Medicinal Chemistry, 2006, 49(21), 6209-6221

합성회로 12

반응 조건
1.1 Solvents: Dichloromethane ;  rt → 0 °C
1.2 Reagents: Aluminum chloride ;  0.17 h, 0 °C; 1 h, 0 °C → rt; 16 h, reflux; reflux → rt
1.3 Reagents: Hydrochloric acid Solvents: Water
2.1 Reagents: Hydrogen bromide Solvents: Acetic acid ,  Water ;  26 h, 115 - 125 °C
참조
Non-Peptidic Small-Molecule Inhibitors of the Single-Chain Hepatitis C Virus NS3 Protease/NS4A Cofactor Complex Discovered by Structure-Based NMR Screening
Wyss, Daniel F.; et al, Journal of Medicinal Chemistry, 2004, 47(10), 2486-2498

합성회로 13

반응 조건
1.1 Reagents: Sodium hydroxide ,  Hydroxyamine hydrochloride Solvents: Water ;  80 °C
1.2 Reagents: Sulfuric acid Solvents: Water ;  100 °C
참조
Rational Design of a Near-Infrared Fluorescent Probe Based on a Pyridazinone Scaffold
Zhou, Tongliang; et al, European Journal of Organic Chemistry, 2017, 2017(22), 3274-3281

합성회로 14

반응 조건
1.1 Reagents: Aluminum chloride ;  45 min, rt
1.2 Solvents: Water
참조
An Alternative Method for the Synthesis of γ-Lactones by Using Cesium Fluoride-Celite/Acetonitrile Combination
Mohammed Khan, Khalid; et al, Synthetic Communications, 2003, 33(19), 3435-3453

합성회로 15

반응 조건
1.1 Reagents: Aluminum chloride ;  0 °C; 16 h, rt
2.1 Reagents: Pyridinium chloride ;  5 h, 195 °C
참조
The discovery of 1,2,3,9b-tetrahydro-5H-imidazo[2,1-a]isoindol-5-ones as a new class of respiratory syncytial virus (RSV) fusion inhibitors. Part 1
Bond, Silas; et al, Bioorganic & Medicinal Chemistry Letters, 2015, 25(4), 969-975

합성회로 16

반응 조건
참조
Rational Design of Fluorescent Phthalazinone Derivatives for One- and Two-Photon Imaging
Yang, Lingfei; et al, Chemistry - A European Journal, 2016, 22(35), 12363-12370

합성회로 17

반응 조건
1.1 Reagents: Potassium hydroxide Solvents: Water ;  3 h, 250 °C
1.2 Reagents: Hydrochloric acid Solvents: Water
참조
Studies on synthetic and structural characterization of new fluorine substituted phthalides of pharmaceutical interest
Chamoli, Tanu; et al, Journal of Enzyme Inhibition and Medicinal Chemistry, 2012, 27(5), 748-757

2-(4-Hydroxybenzoyl)benzoic acid Raw materials

2-(4-Hydroxybenzoyl)benzoic acid Preparation Products

2-(4-Hydroxybenzoyl)benzoic acid 관련 문헌

추천 기사

추천 공급업체
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:85-57-4)2-(4-Hydroxybenzoyl)-Benzoic acid
26053364
순결:98%
재다:Company Customization
가격 ($):문의